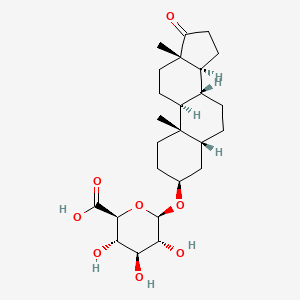

Etiocholanolone 3-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etiocholanolone 3-glucuronide is a steroid glucosiduronic acid having etiocholanolone as the steroid component. It has a role as a human blood serum metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a steroid glucosiduronic acid and a 17-oxo steroid. It is a conjugate acid of an this compound(1-).

科学的研究の応用

Biological Significance

Etiocholanolone 3-glucuronide is primarily formed in the liver through glucuronidation, a process that enhances the solubility of steroids for excretion. The glucuronidation pathway is essential for detoxifying and eliminating various endogenous and exogenous compounds from the body. The increased water solubility of glucuronides facilitates renal excretion, making them important in pharmacokinetics and toxicology studies .

Metabolism and Excretion

- Formation : Etiocholanolone is converted to its glucuronide form by UDP-glucuronosyltransferases (UGTs) in the liver .

- Excretion : The glucuronide form is predominantly excreted via urine, where it can be quantified to assess steroid metabolism in clinical settings .

Clinical Applications

This compound has been studied for its potential diagnostic applications, particularly in evaluating adrenal function and monitoring steroid hormone levels.

Adrenal Function Testing

- Diagnostic Use : Measurement of etiocholanolone and its glucuronide can provide insights into adrenal cortex function. Abnormal levels may indicate adrenal disorders or dysfunctions .

Hormonal Balance Assessment

- Steroid Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to simultaneously quantify this compound alongside other steroid hormones in urine samples. This profiling aids in understanding hormonal balance during different life stages, particularly in children and adolescents .

Research Applications

Research into this compound extends beyond clinical diagnostics into areas such as developmental biology and toxicology.

Developmental Biology

- Embryonic Development Studies : Research indicates that etiocholanolone plays a role in avian embryonic development by influencing erythropoiesis (the formation of red blood cells). Studies have shown that maternal testosterone is converted to etiocholanolone in embryos, which may affect early growth rates and tissue development .

Toxicology and Environmental Impact

- Biomarkers for Exposure : The presence of steroid glucuronides, including this compound, can serve as biomarkers for exposure to environmental pollutants or endocrine disruptors. Monitoring these metabolites can help assess the impact of such substances on human health .

Analytical Techniques

The quantification of this compound typically employs advanced analytical techniques:

| Technique | Description | Application Area |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive method for quantifying steroid metabolites in biological samples | Clinical diagnostics, research |

| High-Performance Liquid Chromatography (HPLC) | Used for separating different steroid forms before detection | Environmental analysis |

Case Studies

Several studies have highlighted the significance of this compound:

- A study utilizing LC-MS/MS demonstrated the effective quantification of this compound in urine samples from adolescents, revealing age-related variations in steroid metabolism .

- Research on avian embryos indicated that maternal etiocholanolone levels could influence embryonic development, although no significant effects on growth rates were observed under controlled conditions .

特性

分子式 |

C25H38O8 |

|---|---|

分子量 |

466.6 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

InChIキー |

VFUIRAVTUVCQTF-GYFJWSTRSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

同義語 |

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。